molecular formula C19H22N2O4S B2877151 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1003506-27-1

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2877151
CAS No.: 1003506-27-1
M. Wt: 374.46
InChI Key: YYKUBWIYLVYXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine derivative featuring a 4-methoxyphenyl substituent on the piperazine ring and a 3-methylthiophene-2-carboxylate ester group linked via a 2-oxoethyl spacer. The piperazine core is a common pharmacophore in medicinal chemistry, often associated with receptor-binding properties, while the 4-methoxyphenyl group may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-7-12-26-18(14)19(23)25-13-17(22)21-10-8-20(9-11-21)15-3-5-16(24-2)6-4-15/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKUBWIYLVYXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves multi-step reactions starting from simple precursors. One common approach is to start with the preparation of key intermediates like methyl 4-iodobenzo[b]thiophene-2-carboxylate, followed by amidination and palladium-catalyzed coupling reactions. The reaction conditions often involve the use of specific solvents and catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Electrophilic or nucleophilic substitution on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound shares structural motifs with several classes of piperazine derivatives, as highlighted in the evidence. Key comparison points include:

  • Piperazine core : Present in all analogues, enabling interactions with biological targets.
  • Aromatic substituents : Variations in the aromatic groups (e.g., methoxyphenyl, trifluoromethylphenyl) modulate electronic and steric properties.
  • Linker and functional groups : Differences in ester, amide, or ketone linkages impact pharmacokinetics and target affinity.

Data Table: Comparative Analysis of Selected Analogues

Compound Name & Source Molecular Weight Key Structural Features Functional Groups Notable Properties/Activities
Target Compound Not reported 4-Methoxyphenylpiperazine, thiophene ester Ester, piperazine Not reported in evidence
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) ~509.5 (estimated) Quinoline, 4-methoxyphenylpiperazine Ester, ketone Crystallizes in ethyl acetate (yellow solid)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 422.54 Thiazole, 4-methoxyphenylpiperazine Amide Melting point: 289–290°C
4l: N-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide ~668.8 (estimated) Benzothiazole, imidazole, propanamide Amide, sulfide Anti-HIV screening (no selective activity)
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (21) ~354.3 (estimated) Trifluoromethylphenyl, thiophene Ketone Structural variation at thiophene ring

Functional and Pharmacological Insights

  • Quinoline Derivatives (): Compounds like C6 replace the thiophene ester with a quinoline-carbonyl group. The quinoline moiety may enhance π-π stacking interactions but reduce solubility compared to thiophene .
  • Thiazole-Based Analogues () : Compound 13 features a thiazole ring linked via an acetamide group. The amide bond may improve metabolic stability over esters but reduce bioavailability due to higher polarity .
  • The propanamide linker and sulfur atoms may contribute to cytotoxicity .

Biological Activity

The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the existing literature regarding its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O4SC_{19}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 372.47 g/mol. The structure features a piperazine moiety, which is often associated with various pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and piperazine structures exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have been tested against various bacterial strains, showing moderate to good activity. A study demonstrated that several synthesized piperazine derivatives displayed significant antibacterial effects, particularly against Gram-positive bacteria .

CompoundAntimicrobial ActivityReference
5aModerate
5bGood
5kExcellent

Antidepressant and Anxiolytic Effects

The piperazine ring is known for its role in the modulation of neurotransmitter systems. Compounds with similar structures have been evaluated for their effects on serotonin and dopamine receptors, suggesting potential antidepressant and anxiolytic properties. For example, studies on related piperazine derivatives have shown their ability to inhibit serotonin reuptake, which is a common mechanism for antidepressants .

The proposed mechanism of action for compounds like This compound involves interaction with neurotransmitter receptors and enzymes such as fatty acid amide hydrolase (FAAH). Inhibition of FAAH may lead to increased levels of endocannabinoids, which are involved in pain regulation and mood stabilization .

Study on Antimicrobial Efficacy

In a study focusing on the synthesis of piperazine derivatives, it was found that certain modifications enhanced the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that substituents on the piperazine ring significantly influenced the biological activity of the compounds .

Evaluation of Neuropharmacological Effects

A pharmacological evaluation demonstrated that similar compounds exhibited anxiolytic effects in rodent models. These studies utilized behavioral assays such as the elevated plus maze and open field test to assess anxiety-like behaviors after administration of the compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.